molecular formula C16H17IN2O2 B1453230 Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate CAS No. 941271-13-2

Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate

Cat. No. B1453230
Key on ui cas rn: 941271-13-2
M. Wt: 396.22 g/mol
InChI Key: SRMHVFZNJSVRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741897B2

Procedure details

A solution of (6-phenylpyridin-3-yl)carbamic acid tert-butyl ester (5.54 g, 20.5 mmol) and TMEDA (6.49 mL, 43.0 mmol) in 100 mL of anhydrous diethyl ether was treated with n-BuLi at −78° C. After 15 minutes at −78° C., the mixture was warmed to −10° C. and stirred for an additional 3 hours. The reaction mixture was then cooled to −78° C. and a solution of iodine in a mixture of 10 mL of THF and 100 mL of diethyl ether was added dropwise. After 2 hours at −78° C., the mixture was allowed to warm to 0° C. and was quenched with 400 mL of saturated aqueous ammonium chloride solution. The organic layer was washed with five 100 mL portions of saturated aqueous sodium thiosulfate. The combined aqueous layers extracted with three 200 mL portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (0% to 70% ethyl acetate in hexanes, gradient) afforded 900 mg of the title product as yellow oil that solidified over time (11% yield).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
6.49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CN(CCN(C)C)C.[Li]CCCC.[I:34]I>C(OCC)C.C1COCC1>[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:12][C:13]=1[I:34])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.54 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C1=CC=CC=C1)=O
Name
Quantity
6.49 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After 2 hours at −78° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched with 400 mL of saturated aqueous ammonium chloride solution
WASH
Type
WASH
Details
The organic layer was washed with five 100 mL portions of saturated aqueous sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers extracted with three 200 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1I)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.